4-Fluoro-4-methylcyclohexan-1-amine hydrochloride
CAS No.: 2361595-27-7
Cat. No.: VC6265831
Molecular Formula: C7H15ClFN
Molecular Weight: 167.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361595-27-7 |
|---|---|
| Molecular Formula | C7H15ClFN |
| Molecular Weight | 167.65 |
| IUPAC Name | 4-fluoro-4-methylcyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H14FN.ClH/c1-7(8)4-2-6(9)3-5-7;/h6H,2-5,9H2,1H3;1H |
| Standard InChI Key | YQLALVULPVOQCN-UKMDXRBESA-N |
| SMILES | CC1(CCC(CC1)N)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted with a fluorine atom and a methyl group at the 4-position, while the 1-position hosts an amine functional group protonated as a hydrochloride salt. This arrangement creates a rigid, lipophilic scaffold with polar ionic character due to the ammonium chloride moiety. The InChIKey (YQLALVULPVOQCN-UKMDXRBESA-N) and SMILES (CC1(CCC(CC1)N)F.Cl) provide unambiguous representations of its connectivity .
Table 1: Key Identifiers and Properties
Spectroscopic and Thermodynamic Data
While experimental data on solubility and melting point remain undisclosed in public domains, the compound’s fluorinated structure suggests moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. The hydrochloride salt enhances water solubility compared to the free base, a common trait in amine derivatives.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with 4-methylcyclohexanone, which undergoes fluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Subsequent reductive amination with ammonia or ammonium acetate, followed by hydrochloric acid treatment, yields the hydrochloride salt.
Critical Reaction Steps:
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Fluorination:
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Reductive Amination:
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Salt Formation:
Purification and Quality Control
Chromatographic techniques (e.g., HPLC, flash chromatography) ensure high purity (>95%), as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The Enamine catalog specifies a purity of 95%, with storage recommendations to prevent hygroscopic degradation .
Applications in Pharmaceutical and Chemical Research
Role as a Building Block
Fluorinated amines are pivotal in drug discovery due to fluorine’s electronegativity and metabolic stability. This compound serves as a precursor for:
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Kinase Inhibitors: Fluorine’s ability to modulate electron density enhances binding affinity to ATP pockets.
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Central Nervous System (CNS) Agents: The cyclohexane scaffold improves blood-brain barrier penetration.
Case Study: Analog Development
A 2023 study compared 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS: 2098107-38-9) with the subject compound. The latter’s simpler structure (lacking a benzyl group) reduced molecular weight by 76.1 g/mol, correlating with improved pharmacokinetic profiles in rodent models.
Table 2: Structural Comparison with Related Compounds
| Compound | Molecular Weight | Key Substituents |
|---|---|---|
| 4-Fluoro-4-methylcyclohexan-1-amine HCl | 167.65 g/mol | 4-F, 4-CH₃ |
| 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine HCl | 243.75 g/mol | 4-(4-F-C₆H₄-CH₂) |
Future Directions and Research Gaps
While the compound’s synthetic utility is well-established, gaps persist in:
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Solubility Profiling: Systematic studies in aqueous and organic solvents.
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In Vivo Toxicology: Chronic exposure data for regulatory submissions.
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